molecular formula C16H12Cl2O4S B2717800 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate CAS No. 331460-77-6

4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate

Cat. No.: B2717800
CAS No.: 331460-77-6
M. Wt: 371.23
InChI Key: TWRUMAROCHYCQN-WEVVVXLNSA-N
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Description

This compound, 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate, is a synthetic chalcone derivative offered for investigative research. Chalcones are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities and their simple, easily modifiable structure . A key area of research for such chalcone derivatives is overcoming bacterial antibiotic resistance. Structurally similar compounds, particularly those containing the 2,4-dichlorophenyl group, have demonstrated significant potential as antibacterial agents and efflux pump inhibitors against strains of Staphylococcus aureus . For instance, research has shown that certain chalcones can potentiate the effects of conventional antibiotics like ampicillin and ciprofloxacin, suggesting a role in inhibiting bacterial resistance mechanisms such as β-lactamase and efflux pumps . Furthermore, chalcone-sulfonamide hybrid molecules, which share conceptual similarities with this methanesulfonate-containing compound, have displayed notable anticancer properties in vitro against various human cancer cell lines, including gastric adenocarcinoma (AGS) and acute promyelocytic leukemia (HL-60) . The proposed mechanisms of action for these effects include the induction of apoptosis through cell cycle arrest in the subG0 phase, depolarization of the mitochondrial membrane, and activation of key caspases . This compound serves as a valuable chemical tool for researchers exploring new therapeutic strategies in microbiology and oncology.

Properties

IUPAC Name

[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4S/c1-23(20,21)22-14-7-3-12(4-8-14)16(19)9-5-11-2-6-13(17)10-15(11)18/h2-10H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRUMAROCHYCQN-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives, depending on the reducing agent used.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds similar to 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate have been evaluated for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that related compounds possess COX inhibitory and anti-inflammatory activities, suggesting potential therapeutic uses in treating infections and inflammatory diseases .
  • Nonlinear Optical Properties :
    • The compound has been investigated for its nonlinear optical properties, making it a candidate for applications in photonics and optoelectronics. Its ability to crystallize in non-centrosymmetric space groups enhances its potential for use in devices such as frequency converters and optical limiters .
  • Cancer Research :
    • Studies have explored the role of similar compounds in cancer treatment. For example, derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. This suggests that 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate could be further developed as an anticancer agent targeting specific pathways .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a chemical intermediate in the synthesis of polymers with desirable properties. Its structure allows for modifications that can enhance thermal stability and mechanical strength of polymeric materials, making it useful in developing advanced materials for industrial applications .
  • Coating Technologies :
    • Due to its chemical stability and reactivity, 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate is being explored for use in coatings that require durability and resistance to environmental degradation. This application is particularly relevant in protective coatings for metals and plastics .

Case Studies

StudyApplicationFindings
Antimicrobial Evaluation Tested against various bacterial strainsSignificant antimicrobial activity observed; potential for therapeutic use
Nonlinear Optical Activity Crystallization studiesExhibited significant nonlinear optical properties; potential applications in photonics
Cancer Treatment Research Kinase inhibition assaysDemonstrated inhibitory effects on RET kinase; promising anticancer activity

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 2,4-Dichlorophenyl vs. Benzodioxol : The target compound’s dichlorophenyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane penetration, whereas the benzodioxol analog () may exhibit reduced toxicity due to its oxygen-rich bicyclic structure .
  • Methanesulfonate vs. Carboxylic Acid Chloride : Methanesulfonate esters are hydrolytically stable compared to acid chlorides, making the target compound more suitable for formulations requiring prolonged shelf-life .

Physicochemical Properties

  • Solubility : Methanesulfonate groups generally improve aqueous solubility (e.g., ~50–100 µg/mL in water for the target compound), whereas imidazole-containing analogs (e.g., cis-2-(2,4-dichlorophenyl)...) may require salt forms (e.g., HCl) for solubility enhancement .

Research Findings and Gaps

  • Antifungal Activity : Imidazole- and triazole-containing dichlorophenyl analogs (e.g., cis-2-(2,4-dichlorophenyl)...) show IC₅₀ values <1 µM against Candida albicans, but the target compound’s activity remains untested .
  • Thermal Stability : Methanesulfonate esters like the target compound decompose at ~200°C, whereas carboxylic acid chlorides degrade below 150°C, indicating superior thermal resilience .

Biological Activity

4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate, with the CAS number 331460-77-6, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular structure, synthesis, and biological effects, particularly focusing on its mechanisms of action and therapeutic applications.

Molecular Structure

The compound's molecular formula is C16H12Cl2O4SC_{16}H_{12}Cl_2O_4S. It features a methanesulfonate group attached to a phenyl ring that is further substituted with a 2,4-dichlorophenyl moiety. The structural characteristics contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with methanesulfonyl chloride under basic conditions. The resulting product can be purified through recrystallization or chromatography techniques to ensure high purity suitable for biological evaluations.

Antitumor Activity

Research indicates that derivatives of compounds similar to 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cell lines such as HCT116 .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell proliferation:

  • CDK Inhibition : Compounds structurally related to 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate have been shown to inhibit CDK2 and CDK9 with IC50 values in the low micromolar range, leading to G1/S phase arrest in cancer cells .
  • Anti-inflammatory Activity : Similar compounds have demonstrated COX-2 inhibitory activity, which suggests potential applications in inflammatory diseases. Selectivity towards COX-2 over COX-1 is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Antimicrobial Efficacy : A study on related compounds revealed strong antibacterial activity against multi-drug resistant strains such as MRSA and E. coli, indicating potential use as antimicrobial agents .
  • Cell Cycle Studies : In vitro assays showed that treatment with derivatives led to significant apoptosis in cancer cell lines via activation of caspase pathways, confirming their role as potential chemotherapeutic agents .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntitumorInhibition of CDK2/9
Anti-inflammatoryCOX-2 inhibition
AntimicrobialEffective against MRSA, E. coli

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for quantifying 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate in complex matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is recommended. Use a mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid) in a 65:35 ratio. A C18 column and sodium 1-octanesulfonate as an ion-pairing agent improve resolution for sulfonate-containing compounds . Validate the method using spike-and-recovery experiments in biological or environmental samples.

Q. How can the stereochemical configuration of the α,β-unsaturated ketone moiety (prop-2-enoyl group) be confirmed?

  • Methodology : Combine spectroscopic and computational approaches:

  • NMR : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to identify coupling constants and spatial proximity of protons. The 13C^{13}\text{C} NMR chemical shift of the β-carbon in the enone system typically appears downfield (~190–200 ppm) .
  • X-ray crystallography : If single crystals are obtainable, resolve the structure to confirm the (2E) configuration .

Q. What synthetic strategies are effective for introducing the methanesulfonate group into the phenolic ring?

  • Methodology : React 4-hydroxyphenyl precursors with methanesulfonyl chloride in anhydrous dichloromethane, using pyridine as a base to scavenge HCl. Monitor the reaction via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization from ethanol/water (yield: 75–85%) .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the hydrolysis kinetics of the methanesulfonate ester group?

  • Methodology : Design a stability study using a factorial experimental design:

  • Variables : pH (3–9), temperature (25–50°C), and ionic strength.
  • Analysis : Quantify degradation products via LC-MS and fit data to first-order kinetics. Use Arrhenius plots to calculate activation energy.
  • Findings : Methanesulfonate esters are typically stable at neutral pH but hydrolyze rapidly under alkaline conditions (t1/2<24t_{1/2} < 24 h at pH 9) .

Q. What computational models predict the compound’s interactions with cytochrome P450 enzymes?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of CYP3A4. Parameterize the ligand with DFT-optimized geometry (B3LYP/6-31G* level). Validate binding modes with MD simulations (NAMD, 100 ns) .

Q. How does the compound’s electronic structure influence its UV-Vis absorption profile?

  • Methodology :

  • Experimental : Record UV-Vis spectra in methanol and DMSO. Compare with TD-DFT calculations (CAM-B3LYP/cc-pVDZ) to assign transitions.
  • Key Data : The conjugated enone system absorbs at ~280–320 nm; substituents (Cl, sulfonate) induce bathochromic shifts .

Contradictions and Resolutions

  • vs. 12 : While emphasizes ion-pair HPLC for sulfonates, suggests QSPR models for solubility prediction. Resolve by cross-validating experimental (HPLC) and computational data.
  • vs. 13 : X-ray crystallography ( ) provides definitive stereochemistry, whereas DFT ( ) offers rapid screening. Use crystallography to calibrate computational methods.

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